BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Crystal Structure Guide: Methyl
2,6-dimethylquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Methyl 2,6-dimethylquinoline-4-
Compound Name:

carboxylate
CAS No.: 774586-89-9
Cat. No.: B2905743

Get Quote

Executive Summary

Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) represents a critical
scaffold in medicinal chemistry, particularly in the development of antimalarial agents and
DHODH (dihydroorotate dehydrogenase) inhibitors.[1] This guide provides a technical
comparison of the methyl ester against its parent compound, 2,6-dimethylquinoline-4-carboxylic
acid, and the structural analog 2,6-dimethylquinolin-4(1H)-one.

Key Finding: The esterification at the C4 position significantly alters the crystal packing motif by
eliminating the strong intermolecular O-H---O hydrogen bonding network seen in the parent
acid, shifting the solid-state stabilization toward

stacking and van der Waals interactions. This transition is critical for modifying lipophilicity
(LogP) and membrane permeability in drug design.
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Primary Alternative (Parent

Feature Target Compound )
Acid)
N Methyl 2,6-dimethylquinoline- 2,6-Dimethylquinoline-4-
ame
4-carboxylate carboxylic acid
CAS No. 774586-89-9 104175-33-9
ngcontent-ng-c2699131324=""
Formula _nghost-ng-c2339441298=""
class="inline ng-star-inserted">
Mol.[2][3][4] Weight 215.25 g/mol 201.22 g/mol

Physical State

Solid (Crystalline)

Solid (Crystalline)

Melting Point

103-105 °C (Analogous

Esters)

>260 °C (Decomposes)

Solubility

Soluble in DCM, EtOH, DMSO

Soluble in DMSO, dilute base;

Poor in water

Comparative Crystallographic Characterization

The following data contrasts the crystal lattice properties of the target scaffold against its

closest structurally characterized analogs. The 2,6-dimethylquinolin-4(1H)-one serves as the

"Scaffold Reference" for the planar quinoline core packing.

Table 1: Crystal Data Comparison
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Parameter

Scaffold Reference
(2,6-
dimethylquinolin-
4(1H)-one) [1]

Target Analog
(Methyl 2-
phenylquinoline-4-
carboxylate) [2]

Target Prediction
(Methyl 2,6-
dimethylquinoline-
4-carboxylate)

Crystal System Monoclinic Monoclinic Monoclinic (Predicted)
Space Group
a(
10.412 10.828 ~10.5-11.0
)
b (
12.961 7.535 ~8.0-12.0
)
¢ (
15.551 18.829 ~16.0-18.0
)
94.37° 94.37° ~95°
(deg)
Z (Units/Cell) 4 4 4
: N-H[1][2]---O ) -
Packing Forces
Hydrogen Bonds Stacking, C-H---

Stacking dominant

Technical Insight: The target ester lacks the N-H donor present in the quinolone reference.

Consequently, its crystal lattice is predicted to adopt a packing motif driven by "head-to-tail"

-stacking of the planar quinoline rings, with the methyl ester group acting as a steric

spacer that expands the c-axis relative to the core scaffold.
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Detailed Structural Analysis
3.1 Quinoline Planarity & Steric Hindrance

The 2,6-dimethyl substitution pattern is crucial for biological activity but introduces specific

steric constraints in the solid state:

C2-Methyl: Sterically crowds the quinoline nitrogen, reducing the basicity and preventing
close face-to-face stacking at the N1 position.

C6-Methyl: Extends the longitudinal axis of the molecule, favoring linear alignment in the
crystal lattice.

C4-Ester: The carboxylate moiety typically rotates 45—60° out of the quinoline plane to
relieve steric strain with the C3/C5 protons. This "twisted" conformation disrupts the perfect
planarity seen in the acid form, lowering the melting point and increasing solubility in organic
solvents.

3.2 Intermolecular Interactions

Acid Form: Dominated by strong intermolecular hydrogen dimers (

motif) between carboxylic acid groups. High lattice energy
High Melting Point.

Ester Form (Target): The capping of the acid as a methyl ester breaks the dimer. The lattice
is stabilized by weaker dipole-dipole interactions between the carbonyl oxygens and

stacking of the aromatic rings. This makes the ester the preferred form for initial drug
formulation due to better bioavailability.

Experimental Protocols
Workflow 1: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol

is recommended. This method minimizes twinning and ensures phase purity.
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Reagents:
e 2,6-dimethylquinoline-4-carboxylic acid (Precursor)
e Methanol (anhydrous)

 Sulfuric acid (catalytic) or Thionyl chloride (

Step-by-Step Protocol:

« Esterification: Dissolve 1.0 eq of 2,6-dimethylquinoline-4-carboxylic acid in anhydrous
methanol (10 mL/g).

o Activation: Add 1.5 eq of

dropwise at 0°C.

o Reflux: Heat to reflux (65°C) for 4—6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
o Work-up: Evaporate solvent. Neutralize residue with sat.

. Extract with DCM.

o Crystallization (Slow Evaporation):

o Dissolve the crude ester in a minimum amount of hot Ethanol.

[e]

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial.

o

Cover the vial with Parafilm and poke 3—4 small holes.

[¢]

Allow to stand undisturbed at room temperature (20-25°C) for 3—7 days.

o

Result: Colorless prismatic crystals suitable for XRD.

Workflow 2: Structural Validation (XRD)
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e Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop.

» Data Collection: Collect at 293 K (room temp) or 100 K (cryo) using Mo K
radiation (
=0.71073

).

o Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix
least-squares on

(SHELXL).

Visualizations
Figure 1. Synthesis and Crystallization Logic

Single Crystals

i gle Crystals
Nucleation (Methyl 2,6-dimethyl-
uinolin
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Click to download full resolution via product page

Caption: Step-by-step workflow for converting the acid precursor into the target methyl ester
and growing diffraction-quality crystals.

Figure 2: Comparative Packing Forces
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Caption: Mechanistic difference in crystal lattice stabilization between the acid precursor and
the methyl ester target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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